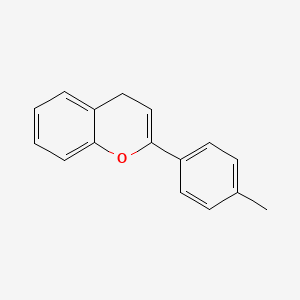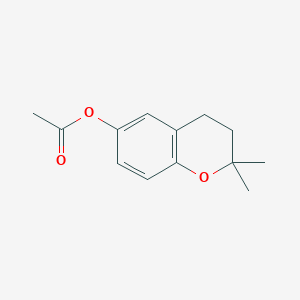
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexanol moiety substituted with a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-naphthylboronic acid.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to attach the naphthyl group to the cyclohexanone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene.
Reduction: The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form a cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of (1S,2R)-2-(Naphthalen-2-yl)cyclohexanone.
Reduction: Formation of (1S,2R)-2-(Naphthalen-2-yl)cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-(Naphthalen-2-yl)cyclohexan-1-ol
- (1S,2R)-2-(Phenyl)cyclohexan-1-ol
- (1S,2R)-2-(Naphthalen-1-yl)cyclohexan-1-ol
Uniqueness
(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the naphthyl group at the 2-position of the cyclohexanol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
179601-92-4 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
(1S,2R)-2-naphthalen-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H18O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-17H,3-4,7-8H2/t15-,16+/m1/s1 |
Clé InChI |
SJHHKRLBAHTTOU-CVEARBPZSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)C2=CC3=CC=CC=C3C=C2)O |
SMILES canonique |
C1CCC(C(C1)C2=CC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)







![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)





